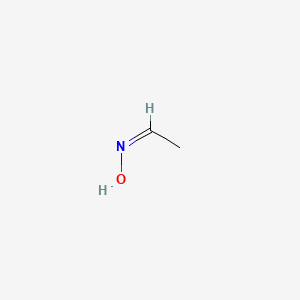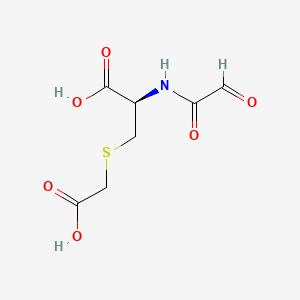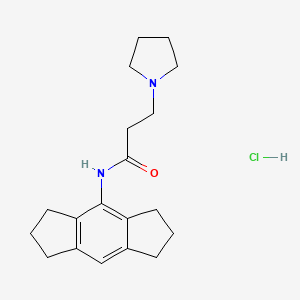
(Z)-acetaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldoxime, also known as acetaldehyde oxime or ethanal oxime, is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and can form two different needle-like crystal structures. It is known for its pungent odor and high flammability .
準備方法
Synthetic Routes and Reaction Conditions: Acetaldoxime can be synthesized by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide (CaO) as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions has also been reported to give quantitative yields .
Industrial Production Methods: A green synthesis method involves the ammoximation of acetaldehyde using titanium silicalite-1 (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. This method offers high selectivity and conversion rates, making it suitable for industrial production .
Types of Reactions:
Rearrangement: Heating acetaldoxime in xylene in the presence of nickel (II) acetate or silica gel as a catalyst causes isomerization into acetamide.
Common Reagents and Conditions:
n-Butyllithium: Used for deprotonation in alkylation reactions.
Nickel (II) acetate or silica gel: Catalysts for rearrangement to acetamide.
N-chlorosuccinimide or chlorine gas: Reagents for chlorination reactions.
Major Products:
α-Alkylated (Z)-oximes: From alkylation reactions.
Acetamide: From rearrangement reactions.
Acetonitrile N-oxide: From chlorination reactions.
科学的研究の応用
Acetaldoxime has a wide variety of applications in scientific research:
作用機序
The mechanism of action of acetaldoxime involves its conversion to hydroxylamine (NH₂OH) through oxidation by TS-1/H₂O₂. The hydroxylamine then reacts with acetaldehyde to form acetaldoxime. This process is crucial in the ammoximation reaction, where acetaldoxime serves as an intermediate . The reaction follows the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms, where NH₃ is first oxidized to NH₂OH, which then reacts with acetaldehyde .
類似化合物との比較
Methanal oxime (Formaldoxime): Similar in structure but derived from formaldehyde.
Butanal oxime: Derived from butanal and used in similar chemical synthesis processes.
Benzaldoxime: Derived from benzaldehyde and used in the synthesis of various organic compounds.
Uniqueness of Acetaldoxime: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It serves as a key intermediate in the synthesis of various compounds and has applications across multiple fields, including chemistry, biology, medicine, and industry .
特性
CAS番号 |
5775-72-4 |
|---|---|
分子式 |
C2H5NO |
分子量 |
59.07 g/mol |
IUPAC名 |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChIキー |
FZENGILVLUJGJX-IHWYPQMZSA-N |
異性体SMILES |
C/C=N\O |
正規SMILES |
CC=NO |
沸点 |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
密度 |
0.9656 at 20 °C/4 °C |
引火点 |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
物理的記述 |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
溶解性 |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
蒸気圧 |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)


